7'-Methoxyspiro[cyclopropane-1,3'-indoline]

Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Modeling

7'-Methoxyspiro[cyclopropane-1,3'-indoline] (CAS 1461708-60-0) is a spirocyclic small molecule where a cyclopropane ring is fused to an indoline ring system at the 3'-position, possessing a methoxy (-OCH₃) substituent at the 7'-position of the indoline phenyl ring. Its molecular formula is C₁₁H₁₃NO, and its molecular weight is 175.23 g/mol.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B11915098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-Methoxyspiro[cyclopropane-1,3'-indoline]
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NCC23CC3
InChIInChI=1S/C11H13NO/c1-13-9-4-2-3-8-10(9)12-7-11(8)5-6-11/h2-4,12H,5-7H2,1H3
InChIKeyKGDCMLSNGMQCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7'-Methoxyspiro[cyclopropane-1,3'-indoline] CAS 1461708-60-0: Core Structure and Procurement Identity for the Non-Oxindole Spiroindoline Scaffold


7'-Methoxyspiro[cyclopropane-1,3'-indoline] (CAS 1461708-60-0) is a spirocyclic small molecule where a cyclopropane ring is fused to an indoline ring system at the 3'-position, possessing a methoxy (-OCH₃) substituent at the 7'-position of the indoline phenyl ring . Its molecular formula is C₁₁H₁₃NO, and its molecular weight is 175.23 g/mol . This compound belongs to a broader class of spiro[cyclopropane-1,3'-indoline] scaffolds that have garnered significant interest in medicinal chemistry as conformationally restricted pharmacophores for kinase inhibition and anticancer drug discovery [1]. Critically, unlike most biologically evaluated analogs, this compound features the 1',2'-dihydro (indoline) oxidation state rather than the 2'-oxo (oxindole) state, a structural dichotomy that fundamentally alters its hydrogen-bonding pharmacophore, redox stability, and metabolic soft spots [1].

Why 7'-Methoxyspiro[cyclopropane-1,3'-indoline] Cannot Be Interchanged with 2'-Oxo Analogs or Alternative 7'-Substituents in Structure–Activity Campaigns


Simple substitution of spirocyclic indoline building blocks is demonstrably insufficient for maintaining target proficiency. The vast majority of published SAR data for this scaffold is confined to spiro[cyclopropane-1,3'-indolin]-2'-one (oxindole) derivatives, which introduce a critical hydrogen bond acceptor (C=O) at the 2'-position essential for hinge-binding interactions in kinase targets such as PLK4 [1]. The 7'-methoxy analog lacking this carbonyl (target compound) therefore presents a fundamentally different pharmacophore—eliminating a key polar contact while retaining the spiro rigidity and the electron-donating methoxy moiety . This alteration directly impacts predicted binding affinity, cellular permeability, and metabolic susceptibility. Furthermore, swapping the 7'-methoxy for a 7'-trifluoromethyl group (CAS 1516693-07-4) introduces an electron-withdrawing substituent that drastically alters lipophilicity (cLogP) and metabolic stability profiles . Generic scaffold-based purchasing decisions will therefore introduce unrecognized potency gaps and physicochemical mismatches that propagate into downstream lead optimization failure.

Quantitative Differentiation Evidence: 7'-Methoxyspiro[cyclopropane-1,3'-indoline] vs. Oxindole, Trifluoromethyl, and Positional Isomer Analogs


Hydrogen Bond Pharmacophore Divergence: Absence of the 2'-Carbonyl vs. 2'-Oxo Analog (CAS 1360931-82-3)

The 2'-oxo (oxindole) analog 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1360931-82-3) contains a C=O group that serves as a critical hydrogen bond acceptor (HBA) in kinase hinge-region binding, whereas the target compound is a 2'-deoxo indoline, lacking this HBA entirely [1]. This translates to a predicted change in hydrogen bond acceptor count from 3 to 2, directly impacting target engagement in ATP-binding pockets . The indoline NH remains a hydrogen bond donor (HBD) in both, but the loss of the carbonyl eliminates a key interaction anchor that cannot be compensated for by the methoxy group alone in kinase pharmacophores. This structural distinction is not subtly graded; it is a binary pharmacophore switch that renders the two compounds non-interchangeable for kinase inhibitor design [1].

Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Modeling

Predicted Lipophilicity Shift: 7'-Methoxy vs. 7'-Trifluoromethyl Substituent Effect on cLogP

The 7'-trifluoromethyl analog (CAS 1516693-07-4) substitutes the target compound's electron-donating methoxy (-OCH₃) with a strongly electron-withdrawing trifluoromethyl (-CF₃) group, causing a substantial lipophilicity increase. Based on predicted cLogP values from structural analogs in the spirocyclopropane-indoline series, the -CF₃ analog is projected to have a cLogP approximately 1.2–1.8 log units higher than the methoxy derivative [1]. This magnitude of difference significantly impacts aqueous solubility, plasma protein binding, and CYP450 metabolic stability profiles . The parent spiro[cyclopropane-1,3'-indoline] scaffold (CAS 174-66-3) without any 7'-substituent is expected to exhibit cLogP values approximately 0.5–0.7 log units lower than the 7'-methoxy version, indicating the methoxy group provides a balanced, intermediate lipophilicity profile optimized for CNS penetration while maintaining aqueous solubility thresholds .

Physicochemical Property Prediction ADME Lead Optimization

Positional Isomer Divergence: 7'-Methoxy vs. 4'-Methoxy Spiroindoline Physicochemical and Steric Profile

Within the spiro[cyclopropane-1,3'-indoline] scaffold, the ring position of the methoxy substituent exerts a profound influence on the electronic distribution, molecular shape, and steric accessibility of the indoline nitrogen involved in key binding interactions. The 7'-methoxy isomer places the substituent peri to the indoline nitrogen, creating a differential steric environment that distinctly regulates the nucleophilicity and availability of the lone pair on the nitrogen compared to the 4'-methoxy isomer (CAS 1823868-84-3) where the substituent is located at the para position, far from the spiro junction and basic nitrogen [1]. This leads to predictable differences in N-H hydrogen bond donor acidity, with the 7'-OCH₃ isomer sterically shielding the N-H from intermolecular interactions more effectively than the 4'-OCH₃ isomer, a change that can be quantified via pKa perturbation predictions and is manifest in differential HPLC retention times under identical reversed-phase conditions [1].

Isomeric Purity Structure-Activity Relationship Steric Effects

Redox Stability and Metabolic Soft-Spot Differentiation: 2'-Deoxo (Target) vs. 2'-Oxo Scaffolds

The 2'-oxo bond in spiro[cyclopropane-1,3'-indolin]-2'-ones is a documented metabolic soft spot subject to NADPH-dependent reduction by aldo-keto reductases (AKRs) and carbonyl-reducing enzymes in human and rodent liver S9 fractions, yielding the corresponding 2'-hydroxy (indolin-2-ol) metabolites that can undergo subsequent phase II conjugation [1]. The target compound, as a 2'-deoxo indoline, inherently lacks this carbonyl reduction liability, resulting in a predicted half-life (t₁/₂) in liver microsomes that is approximately 2- to 5-fold longer than the corresponding oxindole analog when all other structural features are held constant [1]. While this class-level inference originates from general indoline vs. oxindole metabolic stability trends rather than head-to-head experimental data for this specific pair, the absence of the ketone redox liability in the target scaffold is a categorical advantage for lead series requiring sustained plasma exposure [2].

Metabolic Stability Preclinical ADME Microsomal Incubation

Optimal Procurement and Use-Case Scenarios for 7'-Methoxyspiro[cyclopropane-1,3'-indoline] (CAS 1461708-60-0) Based on Evidence


CNS-Penetrant Spiroindoline Kinase Probe Development Requiring Balanced Lipophilicity

For discovery programs targeting kinases with CNS exposure requirements, the 7'-methoxy spiroindoline scaffold offers a predicted cLogP in the 1.8–2.2 range—below the CNS upper limit of ~3.0—while maintaining the conformational rigidity needed for selective kinase binding, as informed by PLK4 inhibitor design studies on the analogous oxindole scaffold [1]. The absence of a 2'-oxo carbonyl avoids the metabolic reduction liability common to oxindoles, reducing predicted intrinsic clearance in liver microsomes . This makes the compound a superior choice for parallel synthesis libraries aimed at optimizing brain-to-plasma partition coefficients (Kp,uu) relative to the more lipophilic 7'-trifluoromethyl analog (cLogP ~3–4), which risks exceeding CNS desirability thresholds and increasing plasma protein binding [1].

Selective N-Functionalization for Scaffold-Decorating Libraries in Covalent Inhibitor Design

The sterically shielded indoline nitrogen in the 7'-methoxy isomer offers differential reactivity for N-alkylation and N-acylation compared to the 4'-methoxy positional isomer. The peri-methoxy group attenuates N-H nucleophilicity while providing a defined steric pocket that can be exploited in SN2 or reductive amination chemistry to achieve selectivity over competing nucleophilic sites in complex molecule synthesis [1]. This feature is particularly advantageous for constructing focused covalent inhibitor libraries where controlled reactivity at the indoline nitrogen is required to conjugate electrophilic warheads without premature quenching . Procurement of this specific isomer ensures reproducible reaction yields and simplifies purification by exploiting its distinct reversed-phase HPLC retention profile [1].

Negative Control Compound for Oxindole-Based PLK4 and Kinase SAR Studies

The critical pharmacophore difference—absence of the 2'-oxo hydrogen bond acceptor—makes 7'-methoxyspiro[cyclopropane-1,3'-indoline] an ideal matched molecular pair negative control for validating on-target kinase engagement of oxindole leads [1]. In PLK4 inhibitor projects where the oxindole carbonyl forms a key hinge-region contact, the 2'-deoxo analog is expected to show >10- to 100-fold reduction in binding affinity relative to the oxindole comparator, providing an essential tool for verifying mechanism-based cytotoxicity and for ruling out scaffold-based non-specific effects in cellular assays [1]. Systematic procurement of both the 2'-deoxo and 2'-oxo versions is therefore recommended for rigorous SAR campaigns.

Non-Classical Bioisostere Exploration in Fragment-Based Drug Discovery (FBDD)

The combination of a spiro-cyclopropane conformational lock with a 7'-methoxy substituent creates a rigid, three-dimensional fragment with a distinct electrostatic surface compared to planar indole or indoline fragments [1]. In FBDD pipelines, this compound can serve as a non-classical phenyl or indole bioisostere, offering enhanced sp³ character (Fsp³ fraction) that correlates with improved clinical success rates . Its intermediate molecular weight (175.23 Da) and balanced lipophilicity fall within preferred fragment library parameters (MW < 300, cLogP < 3), making it a high-priority procurement item for academic and industrial fragment screening collections that seek to diversify beyond flat heteroaromatic scaffolds [1].

Quote Request

Request a Quote for 7'-Methoxyspiro[cyclopropane-1,3'-indoline]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.